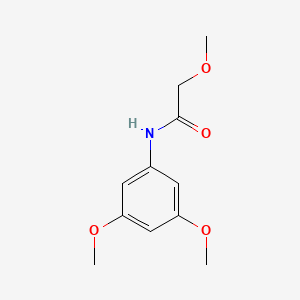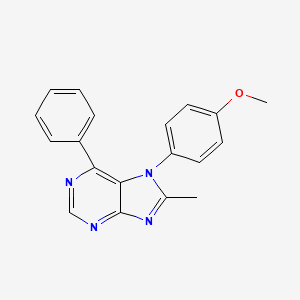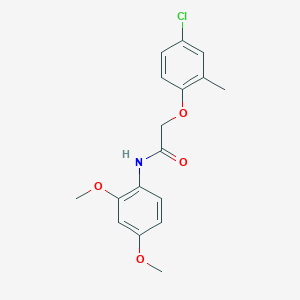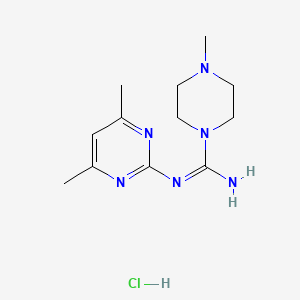![molecular formula C17H17NO3 B5702202 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)
4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is a synthetic derivative of phenylpropionic acid, which is a nonsteroidal anti-inflammatory drug. MPP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate is not fully understood, but it is believed to involve interactions with cellular membranes and proteins. This compound has been shown to have a high affinity for certain types of proteins, which may contribute to its observed effects on cellular function.
Biochemical and Physiological Effects:
4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has also been shown to have anti-inflammatory properties and may have potential as a therapeutic agent for certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate in lab experiments is its high specificity for certain types of proteins, which can make it a valuable tool for studying protein-protein interactions. However, one limitation of this compound is its potential toxicity, which must be carefully considered when designing experiments.
Direcciones Futuras
There are many potential future directions for research on 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate, including further studies of its mechanism of action and its potential as a therapeutic agent for various diseases. Additionally, this compound may have applications in the development of new imaging techniques and in the study of cellular signaling pathways. Further research is needed to fully understand the potential of 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate and to explore its many possible applications in the field of scientific research.
Métodos De Síntesis
The synthesis of 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate involves several steps, including the reaction of 4-methylbenzenamine with phosgene to form 4-methylphenyl isocyanate. This intermediate is then reacted with 4-carboxyphenyl propionic acid to form the final product, 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate.
Aplicaciones Científicas De Investigación
4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate has been studied for a variety of scientific research applications, including its potential as a fluorescent probe for imaging cellular structures. This compound has also been used in studies of protein-protein interactions and as a tool for investigating the mechanisms of enzyme catalysis.
Propiedades
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-16(19)21-15-10-6-13(7-11-15)17(20)18-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMGMWXTHYRJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)


![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)




![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)
![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)

![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)